Degradation Potency (DC50) of JH-XI-10-02 in Jurkat Cells
JH-XI-10-02 achieves a DC50 of 159 nM for CDK8 degradation in Jurkat cells, as measured by quantitative Western blot analysis [1]. In contrast, the parent CDK8 inhibitor JH-VIII-49, while a potent kinase inhibitor (IC50 = 16 nM), does not induce CDK8 degradation and merely blocks catalytic activity without eliminating the protein . The degradation effect of JH-XI-10-02 is proteasome-dependent, as evidenced by the observation that it does not affect CDK8 mRNA levels [1].
| Evidence Dimension | CDK8 protein degradation potency (DC50) |
|---|---|
| Target Compound Data | JH-XI-10-02: DC50 = 159 nM (Jurkat cells, 24 h) |
| Comparator Or Baseline | JH-VIII-49 (parent inhibitor): No degradation; IC50 = 16 nM for kinase inhibition |
| Quantified Difference | JH-XI-10-02 degrades CDK8 protein (DC50 = 159 nM); JH-VIII-49 inhibits kinase activity without degradation |
| Conditions | Jurkat T-cell leukemia line; 24 h treatment; Western blot quantification |
Why This Matters
This degradation mechanism eliminates both enzymatic and scaffolding functions of CDK8, a distinct pharmacological outcome unattainable with occupancy-based inhibitors.
- [1] Hatcher, J. M.; Wang, E. S.; Johannessen, L.; Kwiatkowski, N.; Sim, T.; Gray, N. S. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8. ACS Med. Chem. Lett. 2018, 9 (6), 540–545. View Source
